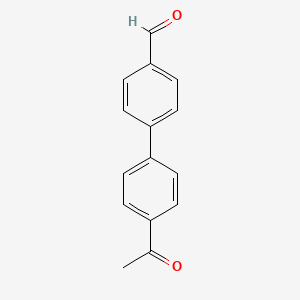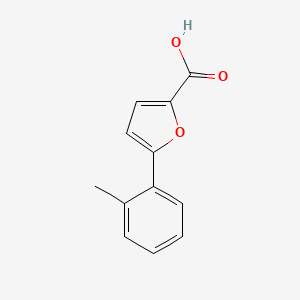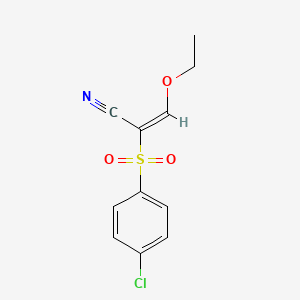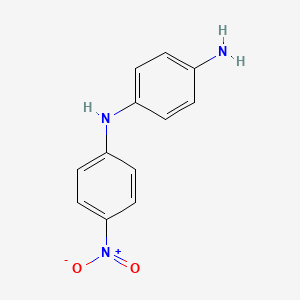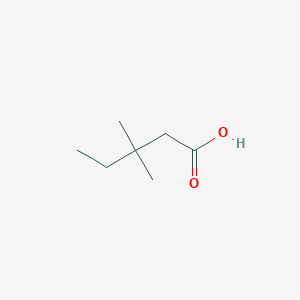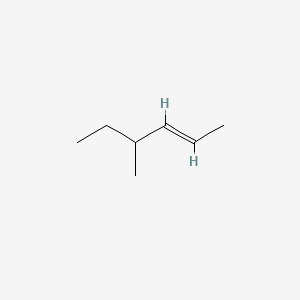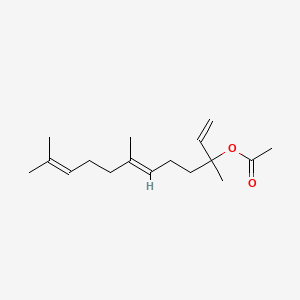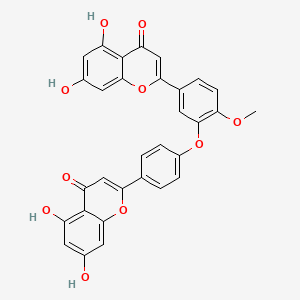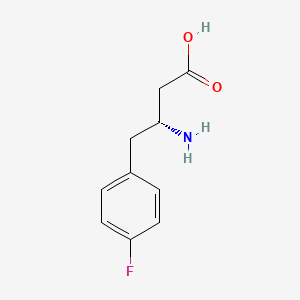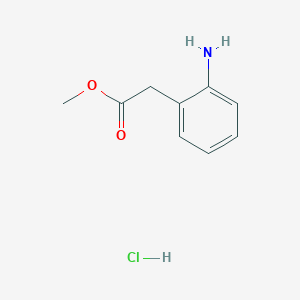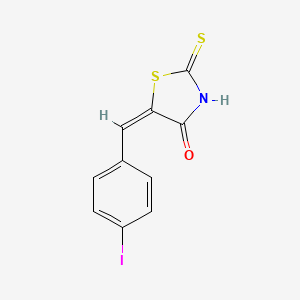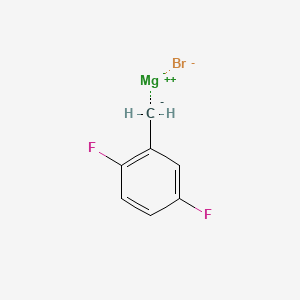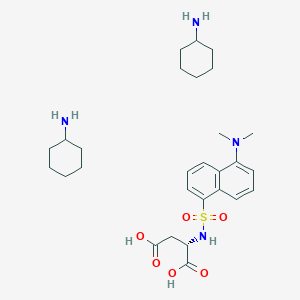
Dansyl-L-aspartic acid bis(cyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-L-aspartic acid bis(cyclohexylammonium) salt is a useful research compound. Its molecular formula is C22H31N3O6S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Sensing and Detection
Dansyl-l-aspartic acid has been utilized in the development of fluorescent sensors. For example, a study by Ma et al. (2008) demonstrated its use in detecting mercury ions in aqueous solutions and live cells. The sensor exhibited a blue shift in fluorescence emission and enhanced fluorescence intensity upon detection of mercury ions.
Chemical Synthesis and Modifications
Dansyl-l-aspartic acid derivatives have been used as starting materials for chemical syntheses. Castaño & Echavarren (1992) reported the synthesis of optically pure L-aspartic acid bis(trimethylsilyl) ester from L-aspartic acid, yielding N-protected aspartic acids and dipeptides without racemization (Castaño & Echavarren, 1992).
Biochemical Analysis
Dansyl derivatives have been employed in biochemical analyses, such as amino acid analysis. For instance, Beart & Snodgrass (1975) developed a sensitive micro-method using dansyl chloride for determining amino acids in biological materials (Beart & Snodgrass, 1975).
Environmental Applications
Dansyl-l-aspartic acid derivatives have also been explored for environmental applications. Köse & Köse (2017) utilized aspartic acid-incorporated polymers for the removal of pesticides from aqueous solutions, demonstrating their effectiveness in adsorption and desorption cycles (Köse & Köse, 2017).
Biological Studies
In biological studies, derivatives of Dansyl-l-aspartic acid have been used to investigate cellular processes. For example, Yu et al. (1982) studied the metabolic fate of labeled glutamate in astrocytes, using dansylation methods for tracking metabolic fluxes (Yu, Schousboec, & Hertz, 1982).
Sensor Development
Dansyl-l-aspartic acid derivatives have been integral in developing selective sensors for specific amino acids. Nasomphan et al. (2013) developed a polymer-based sensor for selective detection of aspartic and glutamic acid (Nasomphan, Tangboriboonrat, Tanapongpipat, & Smanmoo, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dansyl-L-aspartic acid bis(cyclohexylammonium) salt involves the reaction of Dansyl-L-aspartic acid with cyclohexylamine in the presence of a coupling agent to form the intermediate product. The intermediate product is then reacted with cyclohexylamine hydrochloride to form the final product.", "Starting Materials": [ "Dansyl-L-aspartic acid", "Cyclohexylamine", "Coupling agent", "Cyclohexylamine hydrochloride" ], "Reaction": [ "Step 1: Dansyl-L-aspartic acid is dissolved in a suitable solvent such as DMF or DMSO.", "Step 2: Cyclohexylamine is added to the reaction mixture and the pH is adjusted to around 7-8 using a suitable base such as triethylamine.", "Step 3: A coupling agent such as EDC or HATU is added to the reaction mixture and the reaction is allowed to proceed for a suitable amount of time.", "Step 4: The intermediate product is isolated and purified using standard techniques such as column chromatography.", "Step 5: The intermediate product is dissolved in a suitable solvent such as methanol or ethanol.", "Step 6: Cyclohexylamine hydrochloride is added to the reaction mixture and the pH is adjusted to around 7-8 using a suitable base such as triethylamine.", "Step 7: The reaction is allowed to proceed for a suitable amount of time.", "Step 8: The final product is isolated and purified using standard techniques such as filtration and recrystallization." ] } | |
Número CAS |
53332-29-9 |
Fórmula molecular |
C22H31N3O6S |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C16H18N2O6S.C6H13N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;7-6-4-2-1-3-5-6/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);6H,1-5,7H2/t12-;/m0./s1 |
Clave InChI |
VMBZLSCXULYSRJ-YDALLXLXSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N |
| 53332-29-9 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


